1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-amine typically involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl and piperidine derivatives . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or iodine . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated derivatives, sodium hydroxide, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways . The sulfonyl group plays a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
- 5-Amino-1,3-dimethylpyrazole
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
Uniqueness
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-amine stands out due to its unique combination of the pyrazole ring, sulfonyl group, and piperidine ring.
Properties
Molecular Formula |
C10H18N4O2S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-amine |
InChI |
InChI=1S/C10H18N4O2S/c1-7-10(8(2)13-12-7)17(15,16)14-5-3-4-9(11)6-14/h9H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
DEAMTNVBUQWCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCC(C2)N |
Origin of Product |
United States |
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